molecular formula C10H5BrCl2N2 B1475341 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine CAS No. 1598842-20-6

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

Cat. No.: B1475341
CAS No.: 1598842-20-6
M. Wt: 303.97 g/mol
InChI Key: YEIBZEIPKPNGDQ-UHFFFAOYSA-N
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Description

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with bromine and dichlorophenyl groups

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to inhibit egfr tyrosine kinase , which plays a crucial role in the regulation of cell growth and division.

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to exhibit significant inhibitory activities against egfr tyrosine kinase . This suggests that 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine may interact with its targets, leading to changes in their function and potentially inhibiting cell growth and division.

Biochemical Pathways

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can affect various downstream signaling pathways involved in cell growth and division .

Result of Action

The inhibition of egfr tyrosine kinase by pyrimidine derivatives can potentially lead to the inhibition of cell growth and division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with bromine and pyrimidine derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Such as bis(pinacolato)diboron for Suzuki–Miyaura coupling.

    Solvents: Toluene, DMF.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine
  • 4-Fluoro-6-(3,5-dichlorophenyl)pyrimidine
  • 4-Iodo-6-(3,5-dichlorophenyl)pyrimidine

Uniqueness

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where bromine’s properties are advantageous .

Properties

IUPAC Name

4-bromo-6-(3,5-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBZEIPKPNGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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